1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Adenosine A2B receptor Structure-activity relationship Chemical probe validation

This thiazolo[3,2-a]pyrimidine urea is a pharmacologically uncharacterized A2B antagonist candidate. The 3,4-dichlorophenyl substituent is an unexplored vector, enabling novel IP generation. Deploy in CHO-A2B-cAMP assays as a new chemical probe. No prior bioactivity data ensures first-in-series results. Request custom synthesis.

Molecular Formula C14H10Cl2N4O2S
Molecular Weight 369.22
CAS No. 1060353-51-6
Cat. No. B2608324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
CAS1060353-51-6
Molecular FormulaC14H10Cl2N4O2S
Molecular Weight369.22
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H10Cl2N4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H2,18,19,22)
InChIKeySKNGRSLIUHRVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060353-51-6) – Baseline Characterization and Procurement Context


1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea is a synthetic thiazolo[3,2-a]pyrimidine urea derivative with the molecular formula C14H10Cl2N4O2S and a molecular weight of 369.2 g/mol [1]. The compound belongs to a class of adenosine A2B receptor antagonists covered by patents describing thiazolo-pyrimidine/pyridine urea derivatives for potential applications in diabetes, diabetic retinopathy, and asthma [2]. Critically, this specific compound has no reported biological activity data in major public bioactivity databases as of the latest ChEMBL release, and no publications documenting its pharmacological characterization have been identified [3].

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea Is Scientifically Unsupported


Within the thiazolo[3,2-a]pyrimidine urea series, aromatic substituent identity on the urea nitrogen is a critical determinant of adenosine A2B receptor binding potency and selectivity [1]. The patent literature demonstrates that even minor changes to the aryl urea substituent can shift inhibitory activity by orders of magnitude in the CHO-A2B-cAMP assay [1]. Therefore, substituting this compound with a closely related analog (e.g., the 3,4-dimethylphenyl or 3-methoxyphenyl derivative) without confirmatory data risks introducing an inactive or functionally divergent chemical probe. Critically, the 3,4-dichlorophenyl analog itself remains pharmacologically uncharacterized in the public domain, meaning its activity cannot be inferred from congeners [2]. Any procurement decision must account for this data gap.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060353-51-6)


Absence of Published Bioactivity Data as a Key Differentiator from Characterized Analogs

Unlike the 3,4-dimethylphenyl (CAS 1060353-52-7) and the 3-methoxyphenyl (CAS 1060353-53-8) analogs, which are also encompassed by the same patent and have reported A2B antagonist activity, the 3,4-dichlorophenyl derivative has zero bioactivity records in ChEMBL and zero associated publications, as confirmed by the ZINC database [1]. This absence of data differentiates it as a true unexplored chemical probe within an otherwise well-characterized chemotype, rather than a redundant or interchangeable analog. Its logP (XLogP3-AA = 2.6) and topological polar surface area (99.1 Ų) are computed values from PubChem, but no experimental pharmacokinetic or pharmacodynamic data exist for comparison [2].

Adenosine A2B receptor Structure-activity relationship Chemical probe validation

Computed Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile

The compound's computed XLogP3-AA of 2.6 and topological polar surface area (tPSA) of 99.1 Ų place it within the favorable range for oral bioavailability according to Lipinski's Rule of Five (tPSA < 140 Ų for oral absorption) [1]. While this does not represent a direct head-to-head biological comparison, it establishes a computable differentiation basis: analogs with smaller halogen substituents (e.g., 4-fluoro) or polar groups (e.g., 3-methoxy) are expected to exhibit lower logP and different membrane permeability profiles, which would translate into divergent PK behavior if the series progresses toward in vivo studies [2]. The two chlorine atoms provide a distinct halogen bonding surface absent in the non-halogenated analogs.

Drug-likeness Lipophilicity Permeability prediction

Patent Coverage Scope: Structural Novelty Within a Protected Chemotype

The compound falls within the generic Markush structure of U.S. Patent Application 2007/0270433, which claims thiazolo-pyrimidine/pyridine urea derivatives as adenosine A2B receptor antagonists [1]. However, the patent does not recite the specific 3,4-dichlorophenyl substitution pattern in any exemplified compound or in its preferred embodiment list. This means the specific compound, while potentially covered by the generic formula, has not been specifically characterized or claimed in a reduced-to-practice example, creating an ambiguous freedom-to-operate landscape [1]. In contrast, the p-tolyl and unsubstituted phenyl analogs appear in multiple commercial catalogs as established research tools.

Intellectual property Freedom to operate Lead optimization

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea (CAS 1060353-51-6)


Chemical Probe Development for Adenosine A2B Receptor Target Validation

This compound is best deployed as a new chemical probe candidate for A2B receptor functional assays (e.g., CHO-A2B-cAMP assay as described in US 2007/0270433) [1]. Its complete lack of prior characterization [2] makes it suitable for generating first-in-series data that could lead to a novel composition-of-matter patent filing. The 3,4-dichlorophenyl substitution pattern represents an unexplored vector in the established thiazolo[3,2-a]pyrimidine urea pharmacophore, allowing researchers to probe the halogen tolerance of the A2B binding pocket.

Negative Control Compound for SAR Studies of Halogenated Thiazolopyrimidine Ureas

Given the absence of published bioactivity data, the compound can serve as a negative control in structure-activity relationship (SAR) campaigns alongside characterized analogs such as the p-tolyl and benzyl derivatives. Its computed logP (XLogP3-AA = 2.6) [1] predicts adequate solubility and permeability for cell-based assays, while its unknown receptor activity profile makes it a true baseline comparator for evaluating the contribution of the dichloro substitution pattern to target engagement.

In Silico Docking and Selectivity Profiling Studies

The compound's defined 3D structure (available via its SMILES representation and PubChem conformer data) [1] allows for immediate deployment in computational docking studies against adenosine receptor subtypes (A1, A2A, A2B, A3). Its selectivity profile relative to these subtypes is entirely unknown, creating a high-value opportunity for prospective computational prediction followed by experimental validation to define the compound's polypharmacology landscape.

Intellectual Property Generation Through Experimental Characterization

The compound's absence from exemplified examples in the relevant patent [1] and the lack of any published biological data [2] position it as a gap in the patent landscape. Researchers who generate the first in vitro potency, selectivity, metabolic stability, and in vivo efficacy data for this specific compound can potentially secure new use patents or composition patents that carve out a distinct IP position from the existing generic claims.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.